4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antiviral properties.
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
The compound likely interacts with its target through the formation of hydrogen bonds and hydrophobic interactions, as is common for many kinase inhibitors
Biochemical Pathways
Inhibition of cdk2 typically results in cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
Similar compounds have been reported to cause significant cytotoxic activities against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrazole intermediate, followed by its reaction with a suitable benzyl derivative and subsequent cyclization to form the pyrazolopyrimidine core .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-D]pyrimidine
- 3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidin-3-yl)phenol
Uniqueness
4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose is unique due to its specific benzyl and ribofuranose moieties, which may confer distinct biological activities compared to other pyrazolopyrimidines .
Properties
IUPAC Name |
(2R,4R,5R)-2-(4-amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c18-15-12-10(6-9-4-2-1-3-5-9)21-22(16(12)20-8-19-15)17-14(25)13(24)11(7-23)26-17/h1-5,8,11,13-14,17,23-25H,6-7H2,(H2,18,19,20)/t11-,13+,14?,17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFBXNKTEDTNPF-NUKIEUHSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN(C3=NC=NC(=C23)N)C4C(C(C(O4)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NN(C3=NC=NC(=C23)N)[C@H]4C([C@H]([C@H](O4)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746986 |
Source
|
Record name | 3-Benzyl-1-[(2xi)-beta-D-threo-pentofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476371-76-3 |
Source
|
Record name | 3-Benzyl-1-[(2xi)-beta-D-threo-pentofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.